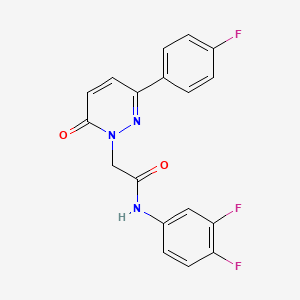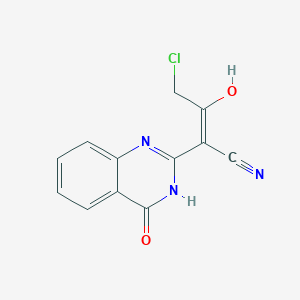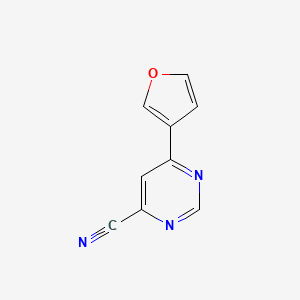
6-(Furan-3-yl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Furan-3-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both a furan ring and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-3-yl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile under basic conditions to form the desired pyrimidine ring . The reaction is usually carried out in a solvent such as ethanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-3-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The biological activity of 6-(Furan-3-yl)pyrimidine-4-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity is linked to the inhibition of protein kinases, which are enzymes that play a crucial role in cell growth and proliferation . By inhibiting these enzymes, the compound can effectively halt the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile: Similar structure but with a mercapto group, showing antibacterial activity.
4-Chloro-2-(furan-2-yl)-6-methylpyrimidine-5-carbonitrile: Contains a chloro group, also exhibiting antibacterial properties.
Uniqueness
6-(Furan-3-yl)pyrimidine-4-carbonitrile stands out due to its unique combination of a furan ring and a nitrile group on the pyrimidine ring, which contributes to its diverse chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H5N3O |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
6-(furan-3-yl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-8-3-9(12-6-11-8)7-1-2-13-5-7/h1-3,5-6H |
InChI Key |
OZRSINXANAKTOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



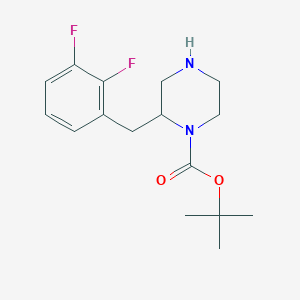
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B14869032.png)
![2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B14869034.png)

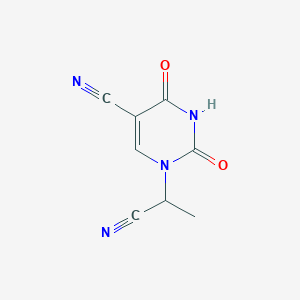
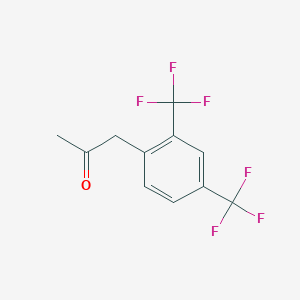
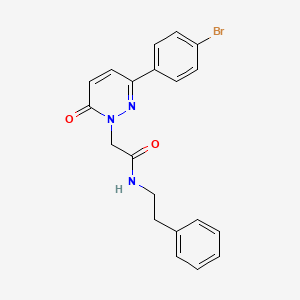

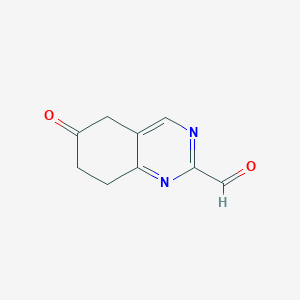
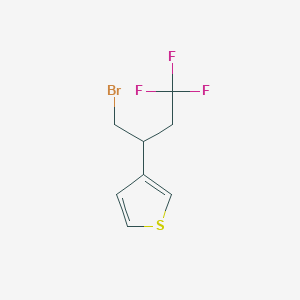
![3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14869101.png)
